N-(4-cyanophenyl)-3-methylbenzamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(4-Cyanophenyl)-3-methylbenzamide (CAS 303216-21-9) is a synthetic N-aryl benzamide with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol. The compound features a 3-methylbenzoyl group connected via an amide linkage to a 4-cyanophenyl moiety, placing it within the broader class of para-cyanophenyl benzamide derivatives that serve as research building blocks and fragment-sized screening candidates in medicinal chemistry.

Molecular Formula C15H12N2O
Molecular Weight 236.27g/mol
Cat. No. B387516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-3-methylbenzamide
Molecular FormulaC15H12N2O
Molecular Weight236.27g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H12N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,1H3,(H,17,18)
InChIKeySUGBEAJLPVSROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-3-methylbenzamide: Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(4-Cyanophenyl)-3-methylbenzamide (CAS 303216-21-9) is a synthetic N-aryl benzamide with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol . The compound features a 3-methylbenzoyl group connected via an amide linkage to a 4-cyanophenyl moiety, placing it within the broader class of para-cyanophenyl benzamide derivatives that serve as research building blocks and fragment-sized screening candidates in medicinal chemistry [1]. Its calculated partition coefficient (LogP) is 3.43 and its polar surface area (PSA) is 53 Ų, with two hydrogen bond acceptors and one hydrogen bond donor [2]. The compound is supplied by multiple international vendors at purities typically ranging from 90% to 95%, and a peer-reviewed X-ray crystallographic structure was reported for the first time in 2024 [3].

Why N-(4-Cyanophenyl)-3-methylbenzamide Cannot Be Replaced by Generic N-Aryl Benzamide Analogs Without Experimental Revalidation


N-Aryl benzamide analogs sharing the C15H12N2O formula are not functionally interchangeable due to regioisomeric variations in cyano and methyl substitution that alter hydrogen-bonding geometry, electronic distribution, and lipophilicity in ways directly relevant to target engagement and pharmacokinetic behavior [1]. The para-cyano group in the target compound exerts a distinct electron-withdrawing resonance effect that differs fundamentally from ortho- or meta-cyano substitution, while the meta-methyl group introduces steric and lipophilic modulation without the electronic perturbation that would accompany para-methyl substitution [2]. These structural differences translate into measurable physicochemical divergence—for example, the 3-methyl substituent increases LogP by approximately 0.55 units relative to the des-methyl analog N-(4-cyanophenyl)benzamide (LogP 2.88 vs. 3.43), a shift that materially affects solubility, permeability, and protein binding . In biological screening contexts, even closely related N-aryl benzamides have exhibited order-of-magnitude differences in potency against the same target, as demonstrated by the HCV replication inhibition data where substitution pattern variations among amino-substituted N-aryl benzamides produced IC50 values ranging from inactive to 1.0 μM [1]. Procurement decisions that substitute a positional isomer without re-screening therefore carry a high risk of null or misleading results.

Quantitative Differential Evidence for N-(4-Cyanophenyl)-3-methylbenzamide Versus Closest Analogs


LogP-Driven Lipophilicity Differentiation of N-(4-Cyanophenyl)-3-methylbenzamide Versus the Des-Methyl Parent Compound

N-(4-Cyanophenyl)-3-methylbenzamide exhibits a calculated LogP of 3.43, which is approximately 0.55 log units higher than that of its closest des-methyl analog, N-(4-cyanophenyl)benzamide (LogP 2.88) [1]. This difference arises solely from the presence of the meta-methyl substituent on the benzoyl ring and places the target compound in a more lipophilic partition space that may favor membrane permeability while reducing aqueous solubility relative to the comparator [2].

Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Differentiation: Para-Cyano Substitution Confers Distinct Electronic and Geometric Properties Versus Ortho- and Meta-Cyano Isomers

The target compound positions the electron-withdrawing cyano group at the para position of the N-phenyl ring, producing a linear dipole and maximizing resonance withdrawal through the conjugated π-system [1]. In contrast, the ortho-cyano isomer N-(2-cyanophenyl)-3-methylbenzamide (CAS 153172-70-4) places the cyano group adjacent to the amide NH, introducing both steric clash and the capacity for intramolecular hydrogen bonding that fundamentally alters conformational preference and hydrogen-bond donor/acceptor presentation [2]. The meta-cyano isomer N-(3-cyanophenyl)-3-methylbenzamide presents yet another distinct electrostatic surface . These regioisomeric differences are non-trivial: ortho-cyanophenyl benzamides undergo unique nickel-catalyzed cycloaddition reactions with alkynes to form quinolones via nitrile elimination—a reactivity pathway not available to the para-cyano isomer [2].

Regioisomerism Electronic effects Molecular recognition

X-Ray Crystallographic Structure Determination: First Definitive Solid-State Conformation of N-(4-Cyanophenyl)-3-methylbenzamide

The single-crystal X-ray structure of N-(4-cyanophenyl)-3-methylbenzamide was reported for the first time in 2024 by Cordes, Smellie, and Chalmers (Molbank 2024, M1862), alongside updated 1H NMR, 13C NMR, and IR spectroscopic data [1]. This peer-reviewed structural determination provides unambiguous confirmation of molecular geometry, amide bond conformation, and intermolecular hydrogen-bonding patterns in the solid state. Prior to this publication, the compound lacked any experimentally determined three-dimensional structure in the Cambridge Structural Database or the scientific literature, forcing researchers to rely on computed models [1]. By contrast, many closely related N-aryl benzamides—including N-(4-cyanophenyl)benzamide and N-(2-cyanophenyl)-3-methylbenzamide—still lack publicly available single-crystal X-ray structures as of the search date, making the target compound one of the structurally best-characterized members of this sub-series [2].

X-ray crystallography Solid-state structure Conformational analysis

Complete Spectroscopic Characterization Package: NMR, IR, and MS Reference Data for Identity Verification and Quality Control

N-(4-Cyanophenyl)-3-methylbenzamide is supported by a comprehensive spectroscopic dataset including two NMR spectra (1H and 13C), one FTIR spectrum, and one GC-MS spectrum, all publicly accessible via the SpectraBase spectral database [1]. The Molbank 2024 publication further provides updated and peer-reviewed 1H NMR, 13C NMR, and IR data with full experimental detail [2]. In comparison, the regioisomer N-(2-cyanophenyl)-3-methylbenzamide (CAS 153172-70-4) has only limited spectral data available from vendor catalogs without peer-reviewed spectroscopic characterization . This completeness of spectral reference data enables unambiguous identity confirmation upon receipt, detection of degradation products, and verification of lot-to-lot consistency in procurement workflows.

Spectroscopic characterization Quality control Identity verification

Multi-Vendor Commercial Availability with Documented Purity Specifications Enables Competitive Procurement

N-(4-Cyanophenyl)-3-methylbenzamide is listed across at least 26 catalog entries from multiple international suppliers including Princeton Biomolecular Research, SPECS, UKRORGSYN-BB, and ARONIS, with documented purity specifications ranging from 90% to 95% [1]. The compound is available in quantities from 1 mg to bulk gram scale, with pricing transparency across vendors [1]. In contrast, the meta-cyano isomer N-(3-cyanophenyl)-3-methylbenzamide has substantially fewer commercial listings, and the ortho-cyano isomer N-(2-cyanophenyl)-3-methylbenzamide appears in predominantly single-vendor catalogs . The broader commercial footprint of the target compound reduces single-supplier dependency risk and facilitates competitive pricing in procurement.

Commercial availability Procurement Supply chain

Class-Level Evidence: N-Aryl Benzamide Scaffold Demonstrates Sub-Micromolar to Low Micromolar Antiviral Activity in HCV Replication Models

A peer-reviewed structure-activity relationship study of amino-substituted N-aryl benzamides by Li et al. (2013) demonstrated that this compound class can achieve potent inhibition of hepatitis C virus (HCV) replication in acutely infected Huh7.5 cells, with lead compounds 1f, 1g, and 4c exhibiting IC50 values of 1.0–2.0 μM and selective indices greater than 40 [1]. Mechanistic analysis confirmed that active compounds function as hA3G (human APOBEC3G) protein stabilizers, increasing intracellular hA3G levels and inhibiting HCV replication in a dose-dependent manner [1]. While N-(4-cyanophenyl)-3-methylbenzamide itself was not among the specific compounds tested in this study, its core N-aryl benzamide scaffold—with the 4-cyanophenyl substituent providing electron withdrawal and the 3-methyl group modulating lipophilicity—aligns with the pharmacophoric features identified as favorable in the SAR analysis [2]. The HCV/hA3G pathway represents a biologically validated mechanism for this compound class, distinct from direct-acting antiviral targets such as NS3/4A protease or NS5B polymerase [1].

Antiviral activity hA3G stabilization HCV replication

Evidence-Backed Application Scenarios for N-(4-Cyanophenyl)-3-methylbenzamide in Scientific Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring Para-Cyano Aryl Amide Building Blocks

With a molecular weight of 236.27 Da (below the 300 Da fragment threshold), a LogP of 3.43 within the acceptable fragment range, and only 2 rotatable bonds, N-(4-cyanophenyl)-3-methylbenzamide meets all canonical fragment-likeness criteria for FBDD library inclusion [1]. Its experimentally determined X-ray crystal structure (Molbank 2024) eliminates conformational ambiguity for structure-based fragment elaboration, while the para-cyano group provides a well-defined electron-withdrawing vector for synthetic derivatization via reduction, hydrolysis, or cycloaddition chemistry [2]. The availability of peer-reviewed spectroscopic reference data enables QC verification of library compound identity over long-term storage [3].

Regioisomeric Selectivity Studies in N-Aryl Benzamide Target Engagement Profiling

The defined para-cyano/meta-methyl substitution pattern of the target compound makes it a critical reference compound for systematic regioisomeric selectivity profiling. When screened alongside its ortho-cyano isomer (CAS 153172-70-4), meta-cyano isomer, and des-methyl analog (CAS 10278-46-3), differential activity profiles can reveal whether a biological target exhibits regioisomeric preference for cyano placement or methyl substitution position—information essential for hit triage and lead optimization [1][2]. The target compound's LogP of 3.43 is identical to the ortho-methyl isomer N-(4-cyanophenyl)-2-methylbenzamide (LogP 3.43), enabling clean separation of steric/electronic effects from lipophilicity-driven potency differences [3].

Synthetic Methodology Development Leveraging Para-Cyanophenyl Benzamide Reactivity

The para-cyano substituent provides a chemically orthogonal reactive handle distinct from ortho-cyano benzamides, which undergo nickel-catalyzed cycloaddition with alkynes to form quinolones via C–C bond cleavage of the nitrile group—a reaction pathway not accessible to para-substituted analogs [1]. This differential reactivity makes N-(4-cyanophenyl)-3-methylbenzamide a suitable substrate for developing amide-directed C–H functionalization methods, nitrile hydration to primary amides, or reduction to aminomethyl derivatives, without competing cyclization side reactions that complicate ortho-cyano isomer chemistry [1][2].

Antiviral Screening Cascades Targeting Host Factor Stabilization (hA3G Pathway)

The N-aryl benzamide scaffold class has demonstrated validated hA3G protein stabilization activity with HCV replication IC50 values of 1.0–2.0 μM and selectivity indices exceeding 40 for optimized analogs [1]. N-(4-Cyanophenyl)-3-methylbenzamide, bearing the core pharmacophoric elements of this class—a 4-cyanophenyl group providing electron withdrawal and a 3-methylbenzoyl moiety contributing lipophilicity—is positioned as a structurally appropriate entry point for screening cascades targeting host factor stabilization as an antiviral strategy distinct from direct-acting antivirals [1][2]. Its multi-vendor commercial availability at defined purity grades supports reproducible screening across independent laboratories [3].

Quote Request

Request a Quote for N-(4-cyanophenyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.